2-[5-(Thiophen-2-YL)-1,2-oxazol-4-YL]ethan-1-amine
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Overview
Description
2-[5-(Thiophen-2-YL)-1,2-oxazol-4-YL]ethan-1-amine: is an aromatic amine compound that features a thiophene ring and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[5-(Thiophen-2-YL)-1,2-oxazol-4-YL]ethan-1-amine typically involves multiple steps:
Formation of 2-thiophenecarbaldehyde: This can be achieved by reacting thiophene with N,N-dimethylformamide (DMF).
Synthesis of 2-thiopheneacetaldehyde: The 2-thiophenecarbaldehyde is then reacted with isopropyl chloroacetate.
Formation of 2-thiopheneacetaldehyde oxime: This is done by reacting 2-thiopheneacetaldehyde with hydroxylamine hydrochloride.
Reduction to 2-thiopheneethylamine: The oxime is reduced to yield 2-thiopheneethylamine
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The thiophene ring can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: The oxime intermediate can be reduced to form the amine.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Conditions vary depending on the specific substitution but often involve acidic or basic catalysts and elevated temperatures.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: 2-thiopheneethylamine.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.
Functionalization of Nanomaterials: Can be used to functionalize multiwall carbon nanotubes (MWCNT).
Biology and Medicine:
Drug Development: Potential use in the synthesis of pharmaceutical compounds, including antiviral and anticancer agents.
Fluorescence Chemosensors: Used in the design of chemosensors for detecting metal ions like Ga3+.
Industry:
Mechanism of Action
The mechanism of action for compounds like 2-[5-(Thiophen-2-YL)-1,2-oxazol-4-YL]ethan-1-amine often involves interaction with specific molecular targets:
Molecular Targets: These can include enzymes, receptors, or nucleic acids.
Pathways Involved: The compound may modulate biochemical pathways by binding to active sites or altering the conformation of target molecules.
Comparison with Similar Compounds
2-Thiopheneethylamine: A related compound with similar synthetic routes and applications.
2-[5-(Trifluoromethyl)thiophen-2-yl]ethan-1-amine hydrochloride: Another thiophene derivative with distinct chemical properties.
Uniqueness:
Structural Features: The presence of both thiophene and oxazole rings in 2-[5-(Thiophen-2-YL)-1,2-oxazol-4-YL]ethan-1-amine provides unique reactivity and potential for diverse applications.
Applications: While similar compounds may share some applications, the specific combination of functional groups in this compound allows for unique interactions and uses in scientific research and industry
Properties
Molecular Formula |
C9H10N2OS |
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Molecular Weight |
194.26 g/mol |
IUPAC Name |
2-(5-thiophen-2-yl-1,2-oxazol-4-yl)ethanamine |
InChI |
InChI=1S/C9H10N2OS/c10-4-3-7-6-11-12-9(7)8-2-1-5-13-8/h1-2,5-6H,3-4,10H2 |
InChI Key |
ZDTAVJCFYWRPHM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=C(C=NO2)CCN |
Origin of Product |
United States |
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